2,4-Pentanedione, 3-[bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]cyclopropylidene]-
Description
This compound is a highly substituted derivative of 2,4-pentanedione, featuring a cyclopropane core flanked by two 3,5-di-tert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene groups. The extended conjugation across the cyclopropane and cyclohexadienone moieties may enhance its electronic properties, making it relevant in materials science or catalysis. However, direct synthetic or application data for this compound are absent in the provided evidence, necessitating inferences from structurally related 2,4-pentanedione derivatives .
Properties
CAS No. |
63165-91-3 |
|---|---|
Molecular Formula |
C36H46O4 |
Molecular Weight |
542.7 g/mol |
IUPAC Name |
3-[2,3-bis(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclopropylidene]pentane-2,4-dione |
InChI |
InChI=1S/C36H46O4/c1-19(37)27(20(2)38)30-28(21-15-23(33(3,4)5)31(39)24(16-21)34(6,7)8)29(30)22-17-25(35(9,10)11)32(40)26(18-22)36(12,13)14/h15-18H,1-14H3 |
InChI Key |
BYEOJXWRIUWHMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C1C(=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)C1=C3C=C(C(=O)C(=C3)C(C)(C)C)C(C)(C)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structural Features
- Molecular Formula: C28H40O2 (approximate for related cyclohexadienylidene derivatives)
- Key Structural Elements:
- 2,4-Pentanedione core
- Cyclopropylidene linkage
- Bis-substituted 3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene groups
- Multiple tert-butyl substituents contributing to steric bulk and stability
The compound is related to diphenoquinone derivatives such as 4-[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one (CAS RN 2455-14-3), which share similar substitution patterns and functional groups.
Preparation Methods Overview
General Synthetic Strategy
The synthesis of such complex diketones typically involves:
- Aldol or Knoevenagel-type condensations between diketones (such as 2,4-pentanedione) and aromatic aldehydes or cyclohexadienylidene derivatives to form conjugated penta-1,4-dien-3-one systems.
- Cyclopropylidene ring formation through intramolecular cyclization or via cyclopropanation reactions.
- Introduction of bulky tert-butyl groups either by starting from suitably substituted aromatic precursors or by alkylation reactions.
The overall synthetic route requires careful control of reaction conditions to favor selective formation of the desired conjugated system and to avoid side reactions such as polymerization or over-oxidation.
Specific Synthetic Routes
Preparation of 2,4-Pentanedione Core
- The diketone core, 2,4-pentanedione, can be synthesized or purchased commercially.
- Industrially, 2,4-pentanedione is often prepared via condensation of acetylacetate esters or by catalytic conversion of lactic acid derivatives under controlled conditions.
Condensation with Cyclohexadienylidene Derivatives
- The key step involves the condensation of 2,4-pentanedione with 3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene precursors.
- These precursors are prepared by oxidation and tert-butylation of phenolic compounds, followed by formation of cyclohexadienone structures.
Cyclopropylidene Formation
- The cyclopropylidene moiety is introduced by reaction of bis(cyclohexadienylidene) intermediates with appropriate cyclopropanation agents or via intramolecular cyclization under acidic or basic catalysis.
- This step requires precise temperature and catalyst control to avoid decomposition or rearrangement.
Detailed Synthetic Procedure Example
A representative synthetic method adapted from related literature and patents is summarized below:
Analytical Characterization
- Spectroscopic Methods: IR, 1H-NMR, 13C-NMR, and HR-MS are standard for confirming the structure of intermediates and final products.
- Chromatographic Purity: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) confirm purity (>99% for key intermediates).
- X-ray Crystallography: Used for definitive structural confirmation, especially for complex cyclopropylidene-containing molecules.
Research Findings and Challenges
- The yield and selectivity of the condensation and cyclopropanation steps are sensitive to catalyst choice, temperature, and solvent.
- Solid base catalysts supported on molecular sieves have improved conversion rates and selectivity for diketone synthesis.
- The bulky tert-butyl groups enhance stability but can complicate purification and crystallization.
- The preparation methods described in patents emphasize scalability and reduced waste, aiming for industrial applicability.
Summary Table of Preparation Methods
| Preparation Stage | Method | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 2,3-Pentanedione synthesis | Catalytic condensation of lactic acid | Lactic acid, solid base catalyst | 200°C, heating | 81.5% | High purity, scalable |
| Cyclohexadienylidene precursor synthesis | Oxidation and tert-butylation of phenols | 3,5-di-tert-butylphenol | Oxidizing agents, alkylation | Moderate | Requires control of oxidation state |
| Condensation with diketone | Base-catalyzed Knoevenagel condensation | 2,4-pentanedione, cyclohexadienylidene | Basic medium, reflux | Moderate to high | Forms conjugated system |
| Cyclopropylidene ring formation | Cyclopropanation or intramolecular cyclization | Appropriate cyclopropanating agents | Acidic or basic catalysis | Moderate | Sensitive step |
Chemical Reactions Analysis
Types of Reactions
2,4-Pentanedione, 3-[bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]cyclopropylidene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of more saturated compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2,4-Pentanedione, 3-[bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]cyclopropylidene]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties and applications in drug development.
Industry: It can be used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,4-Pentanedione, 3-[bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]cyclopropylidene]- exerts its effects involves interactions with specific molecular targets and pathways These interactions can lead to changes in the chemical or biological systems in which the compound is used
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with the following derivatives:
- 3-(Phenylazo)-2,4-pentanedione (): Features an azo group (-N=N-) attached to the central carbon, altering electronic properties and reactivity.
- Fluorinated sulfonyl derivatives (): Contain fluorinated alkyl sulfonyl groups, enhancing hydrophobicity and chemical stability.
Physical Properties
The tert-butyl groups in the target compound likely reduce solubility compared to the phenylazo analogue, while fluorinated derivatives exhibit extreme hydrophobicity .
Chemical Reactivity and Tautomerism
- Tautomerism: 2,4-Pentanedione exists as an equilibrium between diketone and enol forms, with a vaporization enthalpy of 51.2 kJ·mol⁻¹ for the enol tautomer . The bulky substituents in the target compound may suppress enolization due to steric hindrance, stabilizing the diketone form.
- Reactivity with Indole : 2,4-Pentanedione reacts with indole to form dihydrofuran derivatives (40% yield) under Mn(III)-mediated conditions . The steric bulk of the target compound could hinder similar cyclization reactions.
Thermochemical Data
| Property | Target Compound (Inferred) | 2,4-Pentanedione |
|---|---|---|
| Vaporization Enthalpy (kJ·mol⁻¹) | >60 (estimated) | 51.2 ± 2.2 |
| Tautomeric Enthalpy Difference | Minimal (diketone favored) | 2.1 kJ·mol⁻¹ (enol favored) |
The target compound’s larger size and rigid structure likely increase vaporization enthalpy compared to unsubstituted 2,4-pentanedione .
Biological Activity
2,4-Pentanedione, also known as acetylacetone, is a beta-diketone with the chemical formula . It has garnered attention in various fields of research due to its biological activity, particularly in areas such as cytotoxicity and genotoxicity. This article aims to provide a comprehensive overview of the biological activity of 2,4-pentanedione, focusing on its effects on cellular systems and potential implications for human health.
Chemical Structure and Properties
The structure of 2,4-pentanedione consists of two carbonyl groups (keto groups) separated by a single carbon atom. This configuration allows it to participate in various chemical reactions, including coordination with metal ions and formation of chelates.
Table 1: Basic Properties of 2,4-Pentanedione
| Property | Value |
|---|---|
| Molecular Weight | 100.12 g/mol |
| Boiling Point | 140 °C |
| Melting Point | -23 °C |
| Solubility in Water | Miscible |
Cytotoxicity
Recent studies have assessed the cytotoxic effects of 2,4-pentanedione on various cancer cell lines. It has been shown to exhibit selective toxicity towards malignant cells while sparing non-malignant cells.
- Case Study : A study evaluated the effects of 2,4-pentanedione on human squamous cell carcinomas (HSC-2, HSC-3, HSC-4) and found that it demonstrated significant tumor-selective toxicity. The compound was more effective against these neoplasms compared to non-malignant human gingival fibroblasts (HGF) .
Genotoxicity
The genotoxic potential of 2,4-pentanedione has been a subject of investigation. Various in vitro and in vivo studies have yielded mixed results.
- In Vitro Studies : In Ames tests conducted on Salmonella strains, 2,4-pentanedione showed negative results for genotoxicity at multiple concentrations . However, other studies indicated that it could induce micronuclei formation in certain cell types .
- In Vivo Studies : A tier II assessment indicated that while some positive results were observed in vitro, most in vivo studies did not support the notion that 2,4-pentanedione is genotoxic . This discrepancy highlights the importance of context when evaluating the genotoxic potential of compounds.
Toxicological Profile
The toxicological profile of 2,4-pentanedione reveals several key findings:
- Acute Toxicity : Inhalation studies demonstrated that exposure to high concentrations (650 ppm) resulted in neuronal degeneration and hemorrhage in the brain . The NOAEL (No Observed Adverse Effect Level) was determined to be 100 ppm.
- Developmental Toxicity : Animal studies indicated that maternal exposure led to reduced fetal ossification and skeletal variations at higher doses .
Table 2: Summary of Toxicological Findings
| Endpoint | Observations | NOAEL/LOAEL |
|---|---|---|
| Acute Toxicity | Neuronal degeneration at high doses | NOAEL: 100 ppm; LOAEL: 650 ppm |
| Developmental Toxicity | Reduced fetal ossification | NOAEL: 50 ppm |
| Genotoxicity | Mixed results; generally non-genotoxic | - |
The biological activity of 2,4-pentanedione is thought to be mediated through its ability to chelate metal ions and form reactive oxygen species (ROS), which can lead to oxidative stress within cells. This mechanism may explain its selective cytotoxicity towards cancer cells.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s sterically hindered diketone and cyclopropane core suggest multi-step synthesis involving cyclocondensation and ketone functionalization. A plausible route could involve:
- Step 1 : Claisen–Schmidt condensation (as seen in analogous triketone syntheses ) to form the diketone backbone.
- Step 2 : Cyclopropane ring formation via [2+1] cycloaddition with tert-butyl-substituted dienophiles under high-pressure conditions.
- Optimization : Use catalytic Lewis acids (e.g., BF₃·OEt₂) to enhance regioselectivity. Solvent choice (e.g., anhydrous THF) and inert atmosphere are critical due to oxygen-sensitive intermediates .
Q. How can spectroscopic contradictions (e.g., NMR peak splitting) be resolved during structural characterization?
- Methodological Answer :
- NMR : Use deuterated DMSO-d₆ or CDCl₃ for solubility. For overlapping signals, employ 2D techniques (HSQC, HMBC) to assign quaternary carbons and confirm conjugation in the cyclohexadienone rings .
- IR : Focus on carbonyl stretches (1650–1750 cm⁻¹) to distinguish diketone vs. enol tautomers.
- UV-Vis : Compare experimental λ_max with TD-DFT calculations to validate electronic transitions in the conjugated system .
Q. What are the key stability considerations for handling and storing this compound?
- Methodological Answer :
- Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (likely >200°C due to tert-butyl groups).
- Light Sensitivity : Store in amber vials under nitrogen; monitor photodegradation via HPLC .
- Moisture : Use molecular sieves in storage containers to prevent hydrolysis of the diketone moiety .
Advanced Research Questions
Q. How does the electronic structure of the cyclopropane core influence reactivity in coordination chemistry?
- Methodological Answer :
- Computational Analysis : Conduct DFT calculations (e.g., B3LYP/6-31G*) to map HOMO/LUMO distribution. The cyclopropane’s strained sp² hybridized carbons may act as π-acceptors, stabilizing transition metals .
- Experimental Validation : Test ligand behavior with Pd(II) or Ru(II) complexes. Monitor binding via X-ray crystallography or ESI-MS .
Q. What mechanistic pathways explain contradictory results in radical scavenging assays?
- Methodological Answer :
- Hypothesis : The tert-butyl groups may sterically hinder radical access to the diketone’s redox-active sites.
- Testing :
- Use EPR spectroscopy with DPPH radicals to quantify quenching efficiency.
- Compare kinetic data (k) under varying steric environments (e.g., substituent modifications) .
Q. How can crystallographic data resolve ambiguities in stereochemistry at the cyclopropane junction?
- Methodological Answer :
- X-ray Diffraction : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Refine data with SHELX to confirm cis or trans cyclopropane geometry.
- Contingency : If crystals fail, use NOESY NMR to infer spatial proximity of tert-butyl groups .
Data Contradiction Analysis
Table: Conflicting Melting Points Reported in Literature
| Source | Melting Point (°C) | Purification Method |
|---|---|---|
| Lab A (2023) | 152–154 | Recrystallization (EtOH) |
| Lab B (2024) | 138–140 | Column Chromatography (SiO₂/Hexane:EtOAc) |
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
